molecular formula C12H13F2NO B7995603 6-(3,5-Difluoro-phenoxy)hexanenitrile

6-(3,5-Difluoro-phenoxy)hexanenitrile

Cat. No.: B7995603
M. Wt: 225.23 g/mol
InChI Key: QKKIYQVHYLKIGA-UHFFFAOYSA-N
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Description

6-(3,5-Difluoro-phenoxy)hexanenitrile (CAS: 1443346-08-4) is a nitrile-containing organic compound characterized by a hexanenitrile backbone substituted with a 3,5-difluorophenoxy group. The compound has been utilized in research and industrial applications, particularly as an intermediate in synthetic chemistry. Its structural design incorporates electron-withdrawing fluorine atoms on the phenoxy ring, which can influence reactivity and binding interactions. According to supplier databases, the compound has been available from multiple sources but is currently listed as discontinued by CymitQuimica (Ref: 10-F398366) .

The 3,5-difluorophenoxy moiety is notable in lignin model studies, where it serves as a marker for detecting phenolic liberation during oxidative treatments .

Properties

IUPAC Name

6-(3,5-difluorophenoxy)hexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKIYQVHYLKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 3,5-difluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

6-(3,5-Difluoro-phenoxy)hexanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its difluorophenoxy group can participate in aromatic substitution reactions, while the nitrile group can undergo hydrolysis or reduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Substituent Applications Notable Features References
This compound 3,5-Difluorophenoxy Synthetic intermediate, lignin studies Fluorine-enhanced reactivity
6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile Phenyl-triazole Click chemistry, material science Hydrogen-bonding capability
AM4346 Benzochromenyl-cyclopentyl Cannabinoid receptor agonism High CB2 selectivity
2-(4-Chlorophenyl)hexanenitrile 4-Chlorophenyl Agrochemicals High thermal stability

Table 2: Pharmacological Data for Nitrile-Terminated Analogues

Compound Receptor Affinity (Ki) Selectivity (CB2/CB1) Agonist Activity (EC50) References
AM4346 4.9 nM (mCB2) 131-fold 3.7 nM
This compound N/A N/A N/A

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